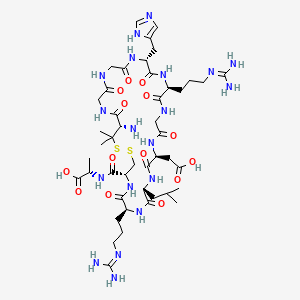

Gccshpacagnnqhic*

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

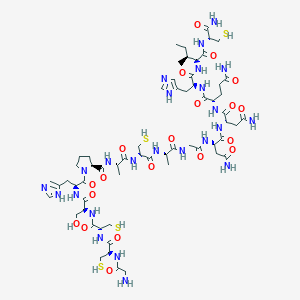

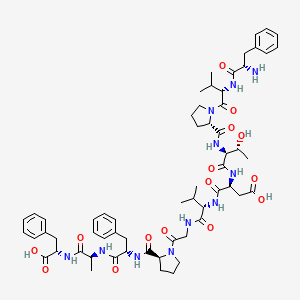

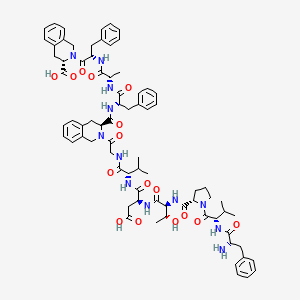

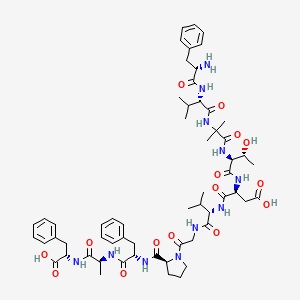

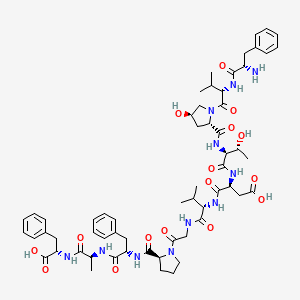

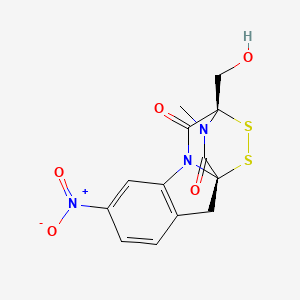

Le composé GCCSHPACAGNNQHIC , également connu sous sa formule chimique C61H96N24O20S4 , est un peptide complexe présentant un potentiel important dans divers domaines scientifiques . Ce composé est reconnu pour sa structure complexe et ses interactions spécifiques avec les cibles biologiques, ce qui en fait un sujet d'intérêt dans la recherche et les applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de GCCSHPACAGNNQHIC implique plusieurs étapes, généralement en commençant par la méthode de synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante, ancrée à une résine solide. Les conditions de réaction impliquent souvent l'utilisation de groupes protecteurs pour prévenir les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques.

Méthodes de production industrielle

La production industrielle de GCCSHPACAGNNQHIC peut impliquer la SPPS à grande échelle ou la technologie de l'ADN recombinant. En technologie de l'ADN recombinant, le gène codant le peptide est inséré dans un système d'expression approprié, tel que des bactéries ou des levures, qui produit ensuite le peptide en grandes quantités. Le peptide est ensuite purifié à l'aide de techniques chromatographiques pour atteindre la pureté souhaitée.

Analyse Des Réactions Chimiques

Types de réactions

GCCSHPACAGNNQHIC: subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau des atomes de soufre présents dans le peptide, conduisant à la formation de ponts disulfures.

Réduction : Les réactions de réduction peuvent briser les ponts disulfures, les reconvertissant en groupes thiol.

Substitution : Le peptide peut subir des réactions de substitution au niveau de résidus d'acides aminés spécifiques, en fonction des réactifs utilisés.

Réactifs et conditions courantes

Oxydation : Le peroxyde d'hydrogène ou l'iode peuvent être utilisés comme agents oxydants.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution : Divers réactifs, tels que les halogénures d'alkyle, peuvent être utilisés pour les réactions de substitution dans des conditions douces.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec des schémas de ponts disulfures modifiés ou des résidus d'acides aminés substitués, ce qui peut avoir un impact significatif sur l'activité biologique du peptide.

Applications de la recherche scientifique

GCCSHPACAGNNQHIC: a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les techniques de synthèse et de modification peptidique.

Biologie : Le composé est utilisé dans les études des interactions protéine-protéine et de l'inhibition enzymatique.

Industrie : Le peptide peut être utilisé dans le développement de biosenseurs et d'outils de diagnostic en raison de ses propriétés de liaison spécifiques.

Mécanisme d'action

Le mécanisme d'action de GCCSHPACAGNNQHIC implique son interaction avec les protéines des récepteurs neuronaux de l'acétylcholine, en particulier la chaîne bêta-2 . Le peptide agit comme un inhibiteur, se liant au récepteur et empêchant le neurotransmetteur normal de l'activer. Cette inhibition peut moduler les voies de signalisation neuronale, ce qui en fait un outil précieux dans la recherche neuropharmacologique.

Applications De Recherche Scientifique

GCCSHPACAGNNQHIC: * has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

Biology: The compound is utilized in studies of protein-protein interactions and enzyme inhibition.

Industry: The peptide can be used in the development of biosensors and diagnostic tools due to its specific binding properties.

Mécanisme D'action

The mechanism of action of GCCSHPACAGNNQHIC * involves its interaction with neuronal acetylcholine receptor proteins, specifically the beta-2 chain . The peptide acts as an inhibitor, binding to the receptor and preventing the normal neurotransmitter from activating it. This inhibition can modulate neuronal signaling pathways, making it a valuable tool in neuropharmacological research.

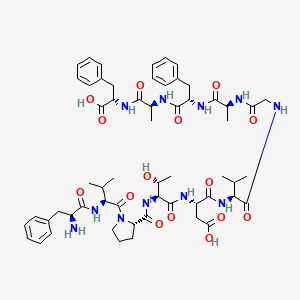

Comparaison Avec Des Composés Similaires

GCCSHPACAGNNQHIC: est unique en raison de sa séquence et de sa structure spécifiques, qui confèrent ses propriétés de liaison sélective. Des composés similaires comprennent d'autres peptides qui ciblent les récepteurs neuronaux de l'acétylcholine, tels que :

Alpha-conotoxine ViIA : Un peptide qui inhibe sélectivement le sous-type alpha3beta2 des récepteurs nicotiniques de l'acétylcholine.

Alpha-bungarotoxine : Un peptide qui se lie irréversiblement aux récepteurs nicotiniques de l'acétylcholine, bloquant leur activité.

Ces composés partagent des mécanismes d'action similaires mais diffèrent en termes de spécificité et d'affinité de liaison, soulignant les propriétés uniques de GCCSHPACAGNNQHIC *.

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !

Propriétés

Formule moléculaire |

C61H96N24O20S4 |

|---|---|

Poids moléculaire |

1613.8 g/mol |

Nom IUPAC |

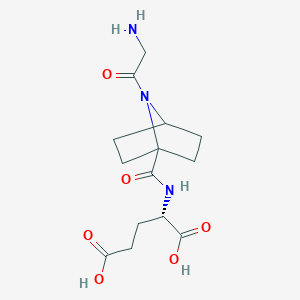

(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C61H96N24O20S4/c1-5-26(2)47(60(104)81-37(20-106)48(66)92)84-54(98)32(11-29-16-67-24-70-29)77-51(95)31(8-9-42(63)87)76-53(97)34(14-44(65)89)78-52(96)33(13-43(64)88)74-46(91)18-69-49(93)27(3)72-56(100)39(22-108)82-50(94)28(4)73-59(103)41-7-6-10-85(41)61(105)35(12-30-17-68-25-71-30)79-55(99)36(19-86)80-58(102)40(23-109)83-57(101)38(21-107)75-45(90)15-62/h16-17,24-28,31-41,47,86,106-109H,5-15,18-23,62H2,1-4H3,(H2,63,87)(H2,64,88)(H2,65,89)(H2,66,92)(H,67,70)(H,68,71)(H,69,93)(H,72,100)(H,73,103)(H,74,91)(H,75,90)(H,76,97)(H,77,95)(H,78,96)(H,79,99)(H,80,102)(H,81,104)(H,82,94)(H,83,101)(H,84,98)/t26-,27-,28-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,47-/m0/s1 |

Clé InChI |

UCMCIMRDJCGRNT-KLMBZYLCSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN |

SMILES canonique |

CCC(C)C(C(=O)NC(CS)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CS)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethyl}-4-(3-phenyl-propyl)-piperidine](/img/structure/B10848830.png)

![3-[4-[2-[4-(Diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B10848837.png)